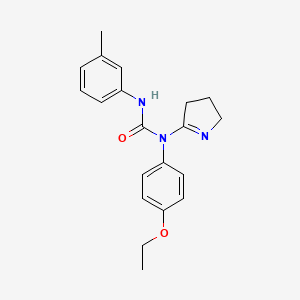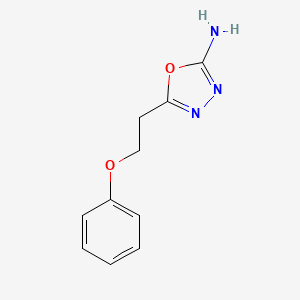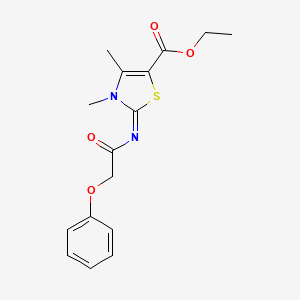
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate (EDPTC) is an organic compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. EDPTC has shown promise in a variety of applications, including as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to activate the p53 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. It has also been shown to exhibit potent biological activity at relatively low concentrations. However, there are some limitations to its use in lab experiments. This compound is not very water-soluble, which may limit its applications in aqueous systems. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate. One area of interest is its potential as a therapeutic agent for various diseases, particularly cancer and inflammation. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. In addition, this compound may have potential applications in other areas, such as materials science and catalysis. Further research is needed to explore these possibilities.
合成法
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-phenoxyacetic acid with thiosemicarbazide, followed by cyclization with ethyl 2-bromo-3,4-dimethylthiophene-5-carboxylate. Another method involves the reaction of ethyl 2-bromo-3,4-dimethylthiophene-5-carboxylate with thiosemicarbazide, followed by acylation with 2-phenoxyacetyl chloride.
科学的研究の応用
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has shown promise as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-21-15(20)14-11(2)18(3)16(23-14)17-13(19)10-22-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDHPQQBSBEWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)COC2=CC=CC=C2)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

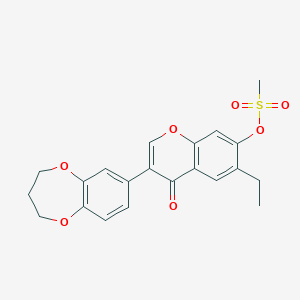

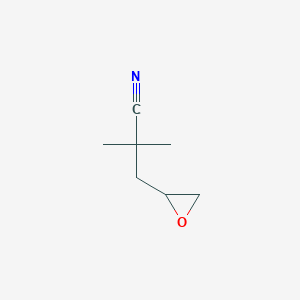
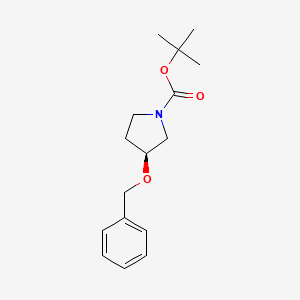

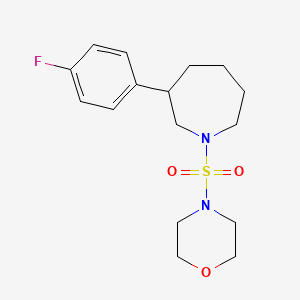
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2787850.png)
![3,5-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2787851.png)
